molecular formula C15H11BrN2O2 B2370367 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione CAS No. 195813-82-2

2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione

Cat. No. B2370367
CAS RN: 195813-82-2
M. Wt: 331.169
InChI Key: PUZOFRLCUPRPNT-UHFFFAOYSA-N
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Description

“2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione, which is an important family of compounds present in a wide array of bioactive molecules . Isoindoline-1,3-dione derivatives have been synthesized and investigated against various conditions such as epilepsy and blood cancer .


Synthesis Analysis

Isoindoline-1,3-dione derivatives have been synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . The synthesis process involves simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

Isoindoline-1,3-dione derivatives are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoindoline-1,3-dione derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study by (Alami Anouar et al., 2019) focused on the synthesis and structural study of a related organo-amino compound using single-crystal X-ray diffraction. The compound displayed intermolecular hydrogen bonds and π-π interactions, with confirmation of various functional groups like C=O, C-O, C-N through Infrared spectroscopy.

  • Characterization by NMR Spectroscopy : Another study by (Khadim Dioukhane et al., 2021) utilized 1D and 2D NMR spectroscopy to characterize a similar isoindoline-1,3-dione derivative, emphasizing the correlation between protons and adjacent carbons.

Material Science and Catalysis

  • Functionalized Nanoparticles : Research by (Nemat Shabani et al., 2021) described the synthesis of 2-Aminoisoindoline-1,3-dione functionalized magnetic nanoparticles. These nanoparticles were used for the synthesis of 4H-pyran derivatives, highlighting their potential in green chemistry and catalysis.

  • Green Catalytic Systems : A study in the (Malaysian Journal of Analytical Science, 2019) explored the use of a green catalytic system using the Water Extract of Onion Peel Ash for synthesizing isoindoline-1,3-dione derivatives.

Medicinal and Biological Applications

  • Antimicrobial Activity : Research by (H. Ghabbour et al., 2016) focused on the synthesis and antimicrobial activity of a specific isoindoline-1,3-dione derivative. The compound showed moderate activity against S. aureus and C. albicans.

  • Antibiofilm and Anticancer Studies : A study by (Smita G. Mane et al., 2019) synthesized novel derivatives for screening against biofilm, quorum sensing, and cancer cell lines. The results suggested promising potentials for these compounds in developing new antibiofilm and anticancer drugs.

Safety and Hazards

While isoindoline-1,3-dione derivatives have been tested for their bioactivity, their safety and potential hazards are not fully known. Some studies have found evidence of toxicity for certain isoindoline-1,3-dione compounds .

Future Directions

The development and discovery of novel isoindoline-1,3-dione derivatives is ongoing, given their potential therapeutic applications. Future research may focus on improving the synthesis process, further investigating the mechanism of action, and conducting comprehensive safety and hazard assessments .

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with thehuman dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including mood, reward, addiction, and fine motor control.

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of thedopamine receptor D2 . This interaction could potentially modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Pharmacokinetics

Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters

Result of Action

One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in the context of neurodegenerative disorders.

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored . This suggests that environmental factors could potentially influence the synthesis, stability, and efficacy of these compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(((4-Bromophenyl)amino)methyl)isoindoline-1,3-dione are largely related to its interactions with various biomolecules. For instance, it has been found to interact with the human dopamine receptor D2 . This interaction suggests that this compound could potentially influence biochemical reactions involving this receptor.

Cellular Effects

In terms of cellular effects, this compound has been found to induce apoptosis and necrosis in Raji cells . This suggests that this compound could potentially influence cell function and various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules and changes in gene expression. For instance, it has been suggested that this compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .

Temporal Effects in Laboratory Settings

It is known that this compound can revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been reported, it is known that this compound exhibits anticonvulsant activity at certain doses .

Metabolic Pathways

It is known that isoindolines can modulate ion currents, particularly those activated by voltage .

Transport and Distribution

Given its interactions with the dopamine receptor D2, it is likely that this compound may be transported and distributed in a manner similar to other ligands of this receptor .

Subcellular Localization

Given its interactions with the dopamine receptor D2, it is likely that this compound may be localized in areas of the cell where this receptor is present .

properties

IUPAC Name

2-[(4-bromoanilino)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZOFRLCUPRPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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